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molecular formula C30H48O3 B8285387 Oxyallobetulin CAS No. 24035-70-9

Oxyallobetulin

Cat. No. B8285387
M. Wt: 456.7 g/mol
InChI Key: BVJDDPRBYGBPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06764768B2

Procedure details

The lactone A (7.08 g, 32.17 mmol) and allyl bromide (7.79 g, 64.35 mmol) were dissolved in 50 mL of acetone. K2CO3 (8.88 g, 64.35 mmol) and Nal (0.2 g) were added into the solution. The mixture was stirred at 60° C. for 80 h and then evaporated. The residue was partitioned between water and methylene chloride. The organic layer was separated. The aqueous layer was further extracted with methylene chloride (4×50 mL), and the combined CH2Cl2 layers were washed with water (3×50 mL) and dried over MgSO4. Solvent evaporation gave 8.26 g (99%) of a white solid (B). 1H NMR 500 MHz (CDCl3) δ6.63 (s, 1H), 6.13-6.01 (m,1H), 5.46-5.26 (m, 2H), 4.50 (d, J=5.1 Hz, 2H), 2.56 (s, 2H), 2.35 (s, 3H), 2.27 (s, 3H), 1.46 (s, 6H).
Quantity
7.08 g
Type
reactant
Reaction Step One
Quantity
7.79 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
8.88 g
Type
reactant
Reaction Step Two
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
C[C:2]1([CH3:33])[CH:11]2[O:12][C:13](=[O:14])[C:5]3([CH:10]2[CH:9]2[CH2:15]CC4C5(C)CCC(O)C(C)(C)C5CCC4(C)[C:8]2(C)CC3)CC1.[CH2:34](Br)[CH:35]=[CH2:36].[C:38]([O-])([O-])=O.[K+].[K+].[CH3:44][C:45]([CH3:47])=[O:46]>N[C@H](C(O)=O)CC1C=C2C(C=CC=C2)=CC=1>[CH2:34]([O:46][C:45]1[C:47]([CH3:38])=[C:10]2[C:11](=[C:2]([CH3:33])[CH:44]=1)[O:12][C:13](=[O:14])[CH2:5][C:9]2([CH3:8])[CH3:15])[CH:35]=[CH2:36] |f:2.3.4|

Inputs

Step One
Name
Quantity
7.08 g
Type
reactant
Smiles
CC1(CCC23CCC4(C(C2C1OC3=O)CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C)C
Name
Quantity
7.79 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
8.88 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.2 g
Type
catalyst
Smiles
N[C@@H](CC1=CC=C2C=CC=CC2=C1)C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 80 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with methylene chloride (4×50 mL)
WASH
Type
WASH
Details
the combined CH2Cl2 layers were washed with water (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Solvent evaporation

Outcomes

Product
Details
Reaction Time
80 h
Name
Type
product
Smiles
C(C=C)OC=1C(=C2C(CC(OC2=C(C1)C)=O)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.26 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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